1,2-Dithiane 1,1-dioxide

Description

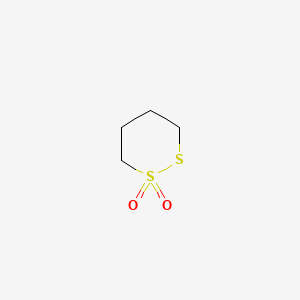

Structure

3D Structure

Properties

IUPAC Name |

dithiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)4-2-1-3-7-8/h1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRBLDWNIGDYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)SC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171400 | |

| Record name | 1,2-Dithiane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18321-15-8 | |

| Record name | Dithiane 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018321158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dithiane 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIANE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2C9BZ68EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Advanced Structural Characterization

IUPAC Nomenclature and Common Synonyms

The formal name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is dithiane 1,1-dioxide . nih.gov However, it is frequently referred to in scientific literature and chemical databases as 1,2-Dithiane (B1220274) 1,1-dioxide . nih.gov This name explicitly indicates the positions of the two sulfur atoms within the six-membered ring and the location of the two oxygen atoms on the first sulfur atom.

The compound is also known by several synonyms, which are listed in the table below. These alternative names and identifiers are used across various chemical catalogs and research publications. nih.govechemi.com

| Identifier Type | Identifier |

| IUPAC Name | dithiane 1,1-dioxide nih.gov |

| Common Name | 1,2-Dithiane 1,1-dioxide nih.gov |

| CAS Number | 18321-15-8 nih.gov |

| NSC Number | NSC627175, NSC62632 nih.gov |

| PubChem CID | 247646 nih.gov |

| DTXSID | DTXSID40171400 epa.gov |

| UNII | X2C9BZ68EM nih.gov |

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by its C4H8O2S2 formula, consisting of a six-membered ring containing a disulfide bond (S-S) and a sulfone group (SO2). ontosight.aiepa.gov This structure imparts specific conformational and stereochemical properties to the molecule.

Like other six-membered rings such as cyclohexane, the 1,2-dithiane ring system is not planar and adopts various conformations to minimize steric and torsional strain. The most stable conformations for 1,2-dithiane, the parent compound, are the chair forms. researchgate.net Computational studies using ab initio calculations have shown that the C2 symmetric chair conformations of 1,2-dithiane are significantly more stable than the corresponding twist forms by 21.9 kJ/mol. researchgate.net The energy barrier for the interconversion from the chair to the twist conformation is calculated to be 56.3 kJ/mol. researchgate.net

The introduction of the 1,1-dioxide group influences the conformational preferences. While specific energy minima data for this compound is not extensively detailed in the provided search results, studies on related dithiane dioxides provide insight. For instance, in 1,4-dithiane-S,S'-dioxide, the molecule adopts a chair conformation in the crystalline state. mdpi.com Theoretical studies on various dioxo-dithianes indicate that the chair conformation is a significant energy-minimum state. researchgate.net The geometry and the CSSC dihedral angle of the disulfide moiety are critical factors affecting the ring's properties and stability. rsc.org In cyclic thiosulfonates, the optimal CSSC dihedral angle is around 80–90°, corresponding to a gauche conformation, similar to other disulfide-containing compounds. nih.gov The six-membered ring of this compound is considered less strained and therefore less reactive than its five-membered ring counterpart. nih.govresearchgate.net

| Parameter | Description | Significance |

| Ring Conformation | The molecule predominantly adopts a chair-like conformation to minimize ring strain. ontosight.airesearchgate.net | The conformation influences the molecule's reactivity and interactions. |

| CSSC Dihedral Angle | The angle between the carbon-sulfur-sulfur-carbon planes. In six-membered rings, this angle is typically around 80-90°. nih.gov | A key determinant of the disulfide bond's stability and reactivity. rsc.orgnih.gov |

| Ring Strain | The six-membered ring is less strained compared to five-membered cyclic thiosulfonates. nih.govresearchgate.net | Lower ring strain correlates with lower reactivity. nih.gov |

The oxidation of one of the sulfur atoms in 1,2-dithiane to a sulfone introduces asymmetry into the molecule, which has important stereochemical implications. researchgate.netacs.org This oxidation can lead to the formation of different stereoisomers. nih.gov

For substituted derivatives of this compound, such as cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, the stereochemistry is a critical aspect of its biological activity. nih.gov The resolution of this compound into its separate enantiomers has been achieved, and single-crystal X-ray analysis confirmed the absolute configuration of the (-)-enantiomer as the (4S, 5R)-compound. nih.gov The presence of substituents and their orientation (axial or equatorial) on the dithiane ring further complicates the stereochemistry and can influence the conformational equilibrium. researchgate.net For example, in some substituted 1,3-dithiane (B146892) dioxides, there is a pronounced preference for substituents to occupy the axial position due to anomeric and dipole-dipole interactions. rsc.org

Mechanistic Studies and Reactivity of 1,2 Dithiane 1,1 Dioxide

Oxidation and Reduction Chemistry

1,2-Dithiane (B1220274) can be oxidized to form its corresponding sulfoxides and sulfones. The synthesis of 1,2-dithiane 1,1-dioxide is typically achieved through the oxidation of 1,2-dithiane using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid. ontosight.ai The six-membered ring of this compound exhibits greater stability against the formation of sulfonic acid during oxidation compared to smaller ring derivatives. This stability is attributed to lower ring strain.

Reduction of this compound can lead back to 1,4-butanedithiol. The disulfide bond within the 1,2-dithiane structure allows for reversible redox reactions, a property that is central to its role in dynamic covalent chemistry.

Ring-Opening and Cleavage Reactions

A significant reaction pathway for this compound is its cleavage by thiolate ions, a process termed "oxodisulfide cleavage". acs.org This reaction results in the formation of disulfide sulfinates. researchgate.netacs.org Specifically, the reaction of this compound with a thiolate ion yields a disulfide containing a sulfinate moiety. acs.org These resulting disulfide sulfinates can be further converted into other functional groups, such as alkyl or aryl sulfones and sulfonates. acs.org This reactivity highlights the utility of this compound as a synthetic intermediate. acs.org

The mechanism involves the nucleophilic attack of the thiolate ion on one of the sulfur atoms of the dithiane ring, leading to the cleavage of the disulfide bond and the formation of a linear disulfide with a terminal sulfinate group. researchgate.netacs.org

The parent compound, 1,2-dithiane, can undergo thermal ring-opening polymerization (ROP) without the need for an initiator, particularly at temperatures above its melting point. acs.orgresearchgate.netjst.go.jp This polymerization is thought to proceed via radical intermediates. researchgate.net The presence of small amounts of thiols can significantly affect the polymerization process, allowing for control over the molecular weight of the resulting polymer. acs.org

The polymerization of 1,2-dithiane is highly dependent on the monomer concentration and does not proceed effectively at concentrations below 4.0 mol/L. researchgate.net The resulting polymer, poly(1,2-dithiane), has been suggested to possess a macrocyclic structure containing disulfide bonds in the main chain. acs.org

The thermodynamics of ROP are governed by the ring strain of the cyclic monomer. wiley-vch.de For many cyclic monomers, polymerization is enthalpically driven due to the relief of ring strain, but entropically disfavored due to the loss of translational degrees of freedom. wiley-vch.de The lower ring strain of the six-membered 1,2-dithiane compared to the five-membered 1,2-dithiolane (B1197483) influences its reactivity and the properties of the resulting polymers.

The table below summarizes key kinetic and thermodynamic data related to the ROP of cyclic disulfides.

| Parameter | Value | Monomer | Conditions |

| Activation Energy (Ea) | 22.6 kJ/mol | 1,2-Dithiane | Bulk Polymerization |

| Ring Strain (ΔH_p) | -27.9 kJ/mol | 1,2-Dithiane | - |

| Ring Strain (ΔH_p) | -32.5 kJ/mol | 1,2-Dithiolane | - |

An intriguing aspect of the polymerization of 1,2-dithiane is the formation of polycatenane structures. acs.orgresearchgate.netjst.go.jp Polycatenanes are polymers consisting of mechanically interlocked rings. electronicsandbooks.com It is presumed that the poly(1,2-dithiane) obtained from the polymerization of 1,2-dithiane includes a polycatenane structure, likely formed through back-biting reactions during the polymerization process. acs.orgresearchgate.net

When the polymerization of 1,2-dithiane is carried out in the presence of a cyclic poly(oxyethylene), the resulting product contains a catenane structure where the cyclic poly(1,2-dithiane) and the cyclic poly(oxyethylene) are entangled. acs.org The formation of these interlocked structures imparts unusual thermal and mechanical properties to the resulting polymers. researchgate.netjst.go.jp

Radical Ring-Opening Polymerization (ROP) Mechanisms

Dynamic Covalent Chemistry Frameworks Involving Dithiane Systems

Dynamic covalent chemistry (DCC) relies on the formation of covalent bonds that are reversible under specific conditions, allowing for the generation of complex molecular architectures through thermodynamic control. The thiol-disulfide interchange is a cornerstone of DCC, valued for its responsivity to redox stimuli. While 1,2-dithiane readily participates in such exchanges, the oxidation to this compound significantly alters the electronic properties and reactivity of the sulfur-sulfur bond, influencing its role within dynamic covalent frameworks.

Recent studies have shown that cyclic thiosulfonates, such as this compound, are active participants in dynamic covalent exchange cascades. nih.govresearchgate.netacs.org The ring-opening of these compounds by a thiol nucleophile can occur rapidly. nih.govresearchgate.net This initial reaction yields a new molecule containing both a disulfide bond and a sulfinate group. The resulting sulfinate can then engage in further exchange reactions with other disulfide bonds. nih.govresearchgate.net This cascade of exchanges is a hallmark of dynamic covalent systems.

The reactivity of cyclic disulfides and their oxidized counterparts is significantly influenced by ring size. Five-membered rings, such as 1,2-dithiolane, exhibit greater ring strain and are consequently more reactive in thiol-disulfide exchange reactions compared to the six-membered 1,2-dithiane. nih.gov This increased reactivity for the five-membered ring is substantial, with rate constants for degenerate intermolecular thiolate-disulfide interchange being approximately 650 times higher for 1,2-dithiolane than for 1,2-dithiane in mixed solvent systems. harvard.eduacs.org

The oxidation of 1,2-dithiane to its 1,1-dioxide form introduces a thiosulfonate group, which modulates its reactivity in dynamic covalent chemistry. While the disulfide in 1,2-dithiane is electrophilic and susceptible to nucleophilic attack by thiolates, the thiosulfonate group in this compound also readily reacts with thiols. nih.gov The equilibrium of the subsequent ring-closing reaction, however, can be influenced by structural modifications, thereby tuning the dynamic behavior of the system. nih.gov For instance, the introduction of bulky substituents can create steric hindrance, affecting reaction rates. clockss.orgresearchgate.netnih.gov

The environment also plays a crucial role in the reactivity of these systems. The exchange reactions involving the sulfinate intermediate, formed from the ring-opening of cyclic thiosulfonates, are more favorable in aprotic environments compared to protic ones where hydrogen bonding can deactivate the sulfinate nucleophile. nih.govresearchgate.net

| Compound | Functional Group | Ring Size | Reactivity in Thiol Exchange | Key Mechanistic Feature |

|---|---|---|---|---|

| 1,2-Dithiane | Disulfide | 6-membered | Participates in reversible thiol-disulfide exchange. | Undergoes nucleophilic attack by thiolates, forming a new disulfide bond and a new thiol. |

| This compound | Thiosulfonate | 6-membered | Undergoes rapid ring-opening by thiols, initiating a dynamic covalent exchange cascade. nih.govresearchgate.net | Forms a disulfide bond and a sulfinate intermediate, which can participate in further exchanges. nih.govresearchgate.net |

| 1,2-Dithiolane | Disulfide | 5-membered | Highly reactive in thiol-disulfide exchange due to significant ring strain. nih.gov | Rate of exchange is orders of magnitude faster than for the six-membered 1,2-dithiane. harvard.eduacs.org |

Synthesis and Exploration of Derivatized and Functionalized Cyclic Sulfones

Synthesis of Substituted 1,2-Dithiane (B1220274) 1,1-Dioxide Derivatives

The synthesis of substituted 1,2-dithiane 1,1-dioxides is not a trivial process and typically involves a multi-step sequence. The general strategy involves the initial construction of the substituted 1,2-dithiane ring, followed by selective oxidation of one of the sulfur atoms to the sulfone.

The formation of the 1,2-dithiane ring can be accomplished through methods such as the intramolecular cyclization of appropriate dithiol precursors. For instance, butane-1,4-dithiol can undergo intramolecular cyclization to yield the parent 1,2-dithiane ring. researchgate.net

The subsequent oxidation of the 1,2-dithiane to its 1,1-dioxide derivative requires careful selection of oxidizing agents to avoid over-oxidation to the corresponding disulfone or cleavage of the sulfur-sulfur bond. Research has shown that the oxidation of substituted 1,2-dithianes to their 1,1-dioxides can be particularly challenging. For example, attempts to oxidize trans- and cis-1,2-dithiane-4,5-diol (B3265139) diacetate with numerous common oxidizing agents were unsuccessful. researchgate.net A successful method was ultimately developed using potassium metaperiodate in aqueous 2-propanol with iodine acting as a catalyst. researchgate.net This method allowed for the preparation of both the trans- and cis-1,2-dithiane 1,1-dioxide derivatives. researchgate.net

The reaction proceeds by oxidizing the disulfide to the corresponding thiosulfinate (1-oxide) and subsequently to the sulfone (1,1-dioxide). The stereochemical outcome of the oxidation is dependent on the starting material's stereochemistry.

| Starting Material | Oxidizing System | Product | Reference |

|---|---|---|---|

| trans-1,2-Dithiane-4,5-diol diacetate | KIO₄, I₂ in aq. 2-propanol | trans-1,2-Dithiane-4,5-diol diacetate 1,1-dioxide | researchgate.net |

| cis-1,2-Dithiane-4,5-diol diacetate | KIO₄, I₂ in aq. 2-propanol | cis-1,2-Dithiane-4,5-diol diacetate 1,1-dioxide | researchgate.net |

Chiral Cyclic Sulfone Derivatives in Asymmetric Transformations

Chiral sulfones are valuable building blocks in organic synthesis, finding application in the preparation of pharmaceuticals and agrochemicals. rsc.orgdntb.gov.ua The development of catalytic asymmetric methods to access enantioenriched cyclic sulfones is a topic of ongoing research. While specific examples involving chiral 1,2-dithiane 1,1-dioxide derivatives in asymmetric transformations are not extensively documented in the reviewed literature, general strategies for the asymmetric synthesis of other cyclic sulfones can provide insight into potential approaches.

Several catalytic methods have been developed for the enantioselective synthesis of chiral cyclic sulfones. These include:

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of unsaturated cyclic sulfones, such as benzo[b]thiophene-1,1-dioxides, has been shown to produce the corresponding chiral saturated sulfones with excellent enantioselectivities. acs.org Nickel-catalyzed systems have also been developed for the asymmetric hydrogenation of α,β-unsaturated sulfones. rsc.org

Catalytic Asymmetric Hydroalkylation: Nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes provides a route to chiral alkyl-substituted cyclic sulfones. researchgate.net

Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA): This method has been successfully applied to racemic 5- and 6-membered cyclic sulfones to generate enantioenriched α-difunctionalized sulfolanes and thiane (B73995) 1,1-dioxides. nih.govnih.govacs.orgmdpi.com The reaction proceeds through a dynamic kinetic resolution of enolate intermediates, allowing for high levels of enantioselectivity. nih.govacs.org

An enzymatic approach has been used for the asymmetric oxidation of 1,2-dithiane, which yielded the chiral thiosulfinate, (-)-(R)-1,2-dithiane-1-oxide, a potential precursor to chiral 1,1-dioxides. rsc.org These general methodologies highlight the potential for developing asymmetric syntheses and applications for chiral derivatives of this compound, although this remains a specialized area requiring further investigation.

| Method | Catalyst/System | Substrate Class | Product Class | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R,R)-f-spiroPhos | Unsaturated cyclic sulfones | Chiral saturated cyclic sulfones | acs.org |

| Asymmetric Hydroalkylation | Nickel-catalyst with chiral ligand | Sulfolenes | Chiral alkyl cyclic sulfones | researchgate.net |

| Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Palladium-catalyst with chiral Trost ligand | Racemic β-carbonyl cyclic sulfones | Enantioenriched α-difunctionalized cyclic sulfones | acs.org |

Diastereoselective Reactions of Substituted Dithiane Dioxides

The stereocontrol in reactions involving cyclic sulfones is a critical aspect of their synthetic utility. While specific diastereoselective reactions of substituted 1,2-dithiane 1,1-dioxides are not widely reported, the synthesis of these compounds itself can be diastereoselective. As mentioned previously, the oxidation of cis- and trans-1,2-dithiane-4,5-diol diacetates leads to the formation of the corresponding cis- and trans-1,1-dioxides, respectively, indicating that the oxidation process can proceed with retention of stereochemistry. researchgate.net

General methodologies for diastereoselective reactions of other cyclic sulfones can be considered. For example, palladium-catalyzed [3+2] cycloaddition reactions using in situ generated sulfone-trimethylenemethane (TMM) species have been used to construct chiral cyclopentyl sulfones. researchgate.netnih.gov These reactions can create up to three chiral centers in a single step with high levels of both regio- and diastereoselectivity (dr >15:1). nih.gov

The inherent chirality and conformational constraints of the this compound ring system suggest that substituents on the ring could effectively direct the stereochemical outcome of reactions at adjacent positions. However, the exploration of such diastereoselective transformations for this specific heterocyclic system remains an area for future research.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For 1,2-dithiane (B1220274) 1,1-dioxide, ¹H and ¹³C NMR provide detailed insights into the geometry of the six-membered ring.

The heterocyclic ring in cyclic sulfones typically adopts a chair conformation. researchgate.net In the case of 1,2-dithiane 1,1-dioxide, the conformation is influenced by the stereoelectronic effects of the sulfone (SO₂) group. The analysis of proton (¹H) and carbon (¹³C) chemical shifts, along with coupling constants, allows for the determination of the preferred orientation of substituents on the ring. For instance, the chemical shifts of protons and carbons are sensitive to the anisotropic and electric field effects of the SO₂ group. researchgate.net Studies on analogous cyclic sulfones and sulfoxides show that the orientation of the sulfur-oxygen bonds (axial vs. equatorial) significantly impacts the chemical shifts of nearby nuclei. researchgate.netcdnsciencepub.com In many six-membered rings containing a sulfoxide (B87167) group, there is a pronounced tendency for the S=O bond to occupy an axial position to minimize steric interactions and take advantage of favorable electronic interactions. cdnsciencepub.com While specific equilibrium data for this compound is not extensively detailed, analysis of related compounds suggests a preferred chair conformation. researchgate.net

Variable temperature (VT) NMR studies on similar cyclic sulfones have been used to investigate conformational switching. d-nb.info By recording spectra at different temperatures, it is possible to observe the broadening and coalescence of signals, which indicates that the molecule is interconverting between different conformations on the NMR timescale. d-nb.info At low temperatures, this exchange can be slowed sufficiently to allow for the characterization of individual conformers. d-nb.info

A known ¹³C NMR spectrum for this compound was reported in the Journal of Organic Chemistry in 1980. nih.gov The interpretation of such spectra is fundamental to confirming the compound's carbon framework.

Table 1: Representative ¹³C NMR Spectroscopic Data for Cyclic Sulfones Note: This table presents typical chemical shift ranges for carbons in a cyclic sulfone environment, based on data for related structures, to illustrate the principles of NMR analysis.

| Carbon Position | Typical Chemical Shift (ppm) | Rationale for Shift |

|---|---|---|

| Cα to SO₂ | 50 - 65 | Deshielded due to the strong electron-withdrawing effect of the adjacent sulfone group. |

| Cβ to SO₂ | 20 - 30 | Less influenced by the sulfone group compared to the alpha carbon. |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. This pattern serves as a unique "molecular fingerprint." For this compound, which has a molecular formula of C₄H₈O₂S₂ and a molecular weight of approximately 152.2 g/mol , electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation. nih.gov

Hard ionization techniques like EI impart significant energy into the molecule, causing it to fragment in reproducible ways. acdlabs.com The fragmentation pattern provides clues about the molecule's structure. acdlabs.com In the mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) corresponding to its exact mass of 151.9966 Da. nih.gov Common fragmentation pathways for cyclic sulfones involve the loss of small, stable neutral molecules. A primary fragmentation route would likely be the expulsion of sulfur dioxide (SO₂), which has a mass of 64 Da. Other fragmentations could involve the cleavage of the carbon-sulfur or carbon-carbon bonds within the ring. GC-MS data available for this compound indicates a total of 77 peaks in its mass spectrum, with the most intense peak (base peak) appearing at a specific m/z value that is characteristic of its most stable fragment ion. nih.gov Analysis of polycyclic aromatic sulfur heterocycles (PASHs) often relies on such mass spectral fingerprints for identification in complex mixtures like crude oil. researchgate.netresearchgate.net

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 152 | [C₄H₈O₂S₂]⁺˙ | (Molecular Ion) |

| 88 | [C₄H₈S]⁺˙ | SO₂ |

| 64 | [SO₂]⁺˙ | C₄H₈S |

Ultrafast Time-Resolved Spectroscopy for Dynamic Processes

While NMR and MS provide static structural information, ultrafast time-resolved spectroscopy techniques probe molecular dynamics on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. These methods are crucial for understanding photochemical processes like bond cleavage and conformational changes immediately following light absorption.

Studies on the parent compound, 1,2-dithiane, provide profound insight into the dynamic processes of the dithiane ring system. nih.govresearchgate.netnih.gov Using techniques like time-resolved photoelectron spectroscopy and femtosecond time-resolved X-ray scattering, researchers have investigated the photochemistry of 1,2-dithiane after excitation with deep-UV radiation (e.g., 200 nm). nih.govnih.gov These experiments reveal that upon excitation, the S-S bond can rupture on an ultrafast timescale. nih.govresearchgate.net This leads to a ring-opening process, forming a biradical species. nih.gov

The subsequent events unfold over a complex reaction network on picosecond and nanosecond timescales, which can involve the complete dissociation of sulfur from the parent molecule. nih.govox.ac.uk Theoretical simulations using non-adiabatic molecular dynamics have complemented these experimental findings, describing a process where the molecule opens, reorganizes, and can subsequently re-form the S-S bond, providing a mechanism that can protect the disulfide bridge from permanent photodamage under certain excitation conditions. researchgate.net This dynamic behavior is critical for understanding the photostability of molecules containing disulfide bonds. nih.gov Although this research focuses on 1,2-dithiane, the findings on the fundamental S-S bond dynamics are relevant to understanding the potential photochemical pathways of its oxidized derivatives like this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-Dithiane |

Computational Chemistry and Theoretical Modeling of 1,2 Dithiane 1,1 Dioxide Systems

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and molecular characteristics of 1,2-dithiane (B1220274) 1,1-dioxide. Studies have utilized methods such as M06-2X with basis sets like 6-31+G(d,p) and 6-311++G** to perform geometry optimizations and electronic structure analyses, often within a continuum solvent model to simulate aqueous conditions. nih.govacs.orgnih.gov

These calculations reveal key geometric parameters that define the molecule's structure. For instance, the S-S bond length in 1,2-dithiane 1,1-dioxide is shorter than that in the more strained five-membered ring analogue, 1,2-dithiolane (B1197483) 1,1-dioxide (D5DO), indicating greater stability of the six-membered ring. nih.gov The fusion of the this compound ring with other saturated rings leads to lower thiol reactivity, which is consistent with the hypothesis that more stable cyclic thiosulfonates are more persistent. nih.gov

| Compound | S-S Bond Length (Å) | CSSC Dihedral Angle (°) |

|---|---|---|

| This compound (DTDO) | 2.10 | -58.2 |

| 1,2-Dithiolane 1,1-dioxide (D5DO) | 2.13 | -26.3 |

| Benzo-1,2-dithiane 1,1-dioxide (BDTDO) | 2.12 | 0.7 |

The electronic structure of this compound is characterized by an electrophilic sulfur atom within the thiosulfonate group, a feature that has been probed computationally by modeling its interaction with anions like fluoride (B91410) (F⁻). acs.orgnih.gov The calculated distance between the sulfur atom and the fluoride ion serves as an indicator of this electrophilicity. acs.orgnih.gov Detailed energetic data for such complexes have been derived from these quantum chemical calculations. scienceopen.com

| Parameter | Value (Hartree) |

|---|---|

| Zero-point correction | 0.126336 |

| Sum of electronic and zero-point Energies | -1203.732357 |

| Sum of electronic and thermal Energies | -1203.722684 |

| Sum of electronic and thermal Enthalpies | -1203.721740 |

| Sum of electronic and thermal Free Energies | -1203.720796 |

Conformational Analysis and Potential Energy Surfaces

The six-membered ring of this compound adopts a preferred conformation to minimize steric and electronic repulsions. Computational studies show that the optimal value for the CSSC dihedral angle in thiosulfonates is around 80–90°, corresponding to a gauche conformation, similar to related disulfide compounds. nih.gov For the unsubstituted this compound, DFT calculations predict a CSSC dihedral angle of -58.2°. nih.gov

The conformational landscape is significantly influenced by substitution or fusion with other rings. For example, when fused with a benzene (B151609) ring to form benzo-1,2-dithiane 1,1-dioxide (BDTDO), the structure becomes more distorted, resulting in a CSSC dihedral angle near 0.7°. nih.gov This deviation from the optimal conformation is a consequence of the planarity of the benzene ring and is associated with lower stability and potentially altered reactivity. nih.gov While comprehensive potential energy surfaces are not extensively detailed in available literature, these geometric optimizations of ground states and transition states provide critical points on such surfaces, indicating that distortions from the ideal chair-like conformation incur an energetic penalty that influences chemical behavior. nih.gov

Investigation of Stereoelectronic Effects and Spectroscopic Parameters

Stereoelectronic effects play a crucial role in the chemistry of this compound. A key manifestation of these effects is the ability of the sulfur atoms to participate in chalcogen bonding. This non-covalent interaction involves the electrophilic region on the sulfur atom (a σ-hole) and a nucleophile. acs.orgnih.gov

Computational simulations have explored this phenomenon by modeling the interaction of this compound with halide ions. acs.orgnih.gov The calculations, performed at the M06-2X/6-311++G** level of theory, show a distinct chalcogen bond between one of the sulfur atoms and a fluoride or chloride ion. acs.orgnih.gov The strength of this interaction, inferred from the bond distance, is modulated by the oxidation state of the dithiane ring. The dioxide form exhibits a shorter, and therefore stronger, chalcogen bond compared to the corresponding monoxide or the parent 1,2-dithiane, highlighting the significant influence of the sulfone group on the electronic properties of the sulfur atoms. acs.orgnih.gov

| Compound | S···F⁻ Distance (Å) |

|---|---|

| This compound | 1.95 |

| 1,2-Dithiane 1-oxide | 2.03 |

| 1,2-Dithiane | 2.08 |

These stereoelectronic interactions are fundamental to the molecule's reactivity, particularly its susceptibility to nucleophilic attack. While specific computational studies detailing the influence of these effects on spectroscopic parameters like NMR coupling constants for this compound are not prominent in the literature, the principles of chalcogen bonding and hyperconjugation are known to impact such measurements.

Molecular Dynamics Simulations for Reactive Pathways

While specific molecular dynamics (MD) simulations for this compound are not widely reported, its reactive pathways have been extensively investigated using static DFT calculations to model transition states. nih.gov The primary reactive pathway is the nucleophilic ring-opening of the thiosulfonate by a thiol, a reaction sometimes referred to as "oxodisulfide cleavage". nih.govresearchgate.net

This reactivity allows this compound to serve as a sulfur-transfer reagent. epdf.pub Computational modeling of the reaction with a methyl thiolate nucleophile has been performed to determine the activation and reaction free energies. nih.govrsc.org These simulations show that the reaction proceeds via a bimolecular nucleophilic substitution (SN2) at the electrophilic sulfur atom. nih.gov The transition state is reached early along the reaction coordinate, a characteristic attributed to the high nucleophilicity of the attacking thiolate anion compared to the resulting sulfinate anion leaving group. nih.gov The intrinsic reactivity of cyclic thiosulfonates toward sulfhydryl groups has been confirmed by these DFT simulations. nih.gov

In contrast to its high reactivity with thiols, experimental studies have shown that this compound is resistant to cleavage by amines, indicating a degree of selectivity in its reactive pathways. researchgate.net

Strategic Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Construction

The six-membered ring structure of 1,2-dithiane (B1220274) 1,1-dioxide, featuring a sulfone and a disulfide bond, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical field. ontosight.ai Its functional groups offer specific reactivity points that can be exploited to build intricate molecular architectures.

A prominent example is the synthesis of hydroxylated derivatives that have shown significant biological activity. Specifically, cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide (NSC-624151) has been identified as an anti-HIV agent. nih.govontosight.ai This compound targets the zinc finger domain of the HIV-1 nucleocapsid p7 (NCp7) protein. nih.gov The synthesis of this complex intermediate underscores the utility of the parent dithiane dioxide scaffold. Research has further extended to resolving the enantiomers of this dihydroxy derivative to determine which is the more active component. nih.gov The (-)-enantiomer was found to be approximately twice as active as the (+)-enantiomer in assays against HIV-1, demonstrating the stereochemical importance of intermediates derived from 1,2-dithiane 1,1-dioxide. nih.gov

The general synthesis of such derivatives typically involves the oxidation of the corresponding 1,2-dithiane compound, followed by the introduction of desired functional groups. ontosight.ai These derivatives serve as key precursors for molecules with potential biological activity. ontosight.ai

Precursor in Sulfur-Containing Compound Synthesis

The presence of two distinct sulfur functionalities—a disulfide and a sulfone—makes this compound a useful precursor for creating other sulfur-containing compounds. ontosight.ai The reactivity of the disulfide bond, in particular, can be harnessed for further transformations.

Research has shown that the 1,1-dioxide can undergo cleavage under specific conditions to yield other organosulfur molecules. For instance, a di-substituted derivative of this compound was shown to react with thiolate ions. researchgate.net This nucleophilic attack cleaves the disulfide bond, resulting in the formation of a linear disulfide sulfinate. researchgate.net This transformation highlights a pathway where the cyclic precursor is opened to generate a different class of acyclic, difunctional sulfur compound. However, it was noted that amines were not effective at cleaving the unsubstituted this compound ring, indicating a degree of stability and specific reactivity. researchgate.net

Development of Advanced Polymeric Materials

While the parent compound, 1,2-dithiane, readily undergoes thermal, initiator-free ring-opening polymerization to form high molecular weight poly(disulfide)s, which may contain polycatenane structures, the role of this compound in this area is less direct. acs.orgresearchgate.netjst.go.jp The oxidation of one of the sulfur atoms to a sulfone significantly alters the electronic properties of the ring.

Recent research into polymerization-induced self-assembly has utilized the related compound, 1,2-dithiane-1-oxide (the monoxide), as a "sticker" monomer. acs.org In a process called ring-opening reaction-mediated polycondensation (ROMPOC), the monoxide reacts with dithiols to form amphiphilic poly(disulfide)s that can self-assemble into coacervate micro-droplets. acs.org This demonstrates the potential of oxidized 1,2-dithiane species in creating advanced, phase-separating polymeric systems. However, direct polymerization of this compound itself is not prominently documented, likely due to the stability of the sulfone group.

Photocurable and Adaptable Hydrogel Systems

The development of photocurable and adaptable hydrogels often relies on dynamic covalent chemistry, frequently involving disulfide bonds. While related five-membered rings (1,2-dithiolanes) are extensively used for this purpose due to their ring strain, the direct application of this compound is not established in the reviewed literature. researchgate.net

However, supplementary data from a study on hydrogels demonstrated the formation of a hydrogel using a PEG-thiol crosslinker and 1,2-dithiane-1-oxide (the monoxide). doi.org This suggests that the oxidized dithiane ring system can participate in network formation, likely through reactions involving the disulfide bond, to create hydrogel materials. The specific role of the sulfoxide (B87167) group in this system and the potential for the corresponding sulfone (the 1,1-dioxide) to be used similarly remain areas for further investigation.

Applications in Biosensor Design and Development

Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.govresearchgate.net While organosulfur compounds and polymers are sometimes used in sensor construction, there is no specific information in the reviewed scientific literature that details the application of this compound in the design or development of biosensors. The biological activity of its derivatives, such as the anti-HIV agent cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, is a separate field from its incorporation as a structural or functional component within a biosensor device. nih.gov

Utility as Masked Diene Equivalents in Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings from a conjugated diene and a dienophile. wikipedia.org Certain molecules can serve as "masked" equivalents of dienes or dienophiles. While oxidized derivatives of the isomeric 1,4-dithiane, such as 1,4-dithiin-tetroxide, have been used as dienophiles (acetylene equivalents) in Diels-Alder reactions, a similar role for this compound as a masked diene is not documented in the available literature. wikipedia.orgbeilstein-journals.org The structure of this compound does not inherently lend itself to functioning as a stable 4π-electron diene system required for a conventional Diels-Alder reaction.

Ramberg-Bäcklund Reaction Facilitation for Olefin Synthesis

One of the most significant synthetic applications of sulfones is the Ramberg-Bäcklund reaction. This reaction transforms an α-halosulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide (SO₂). wikipedia.org The reaction proceeds through the formation of a transient three-membered episulfone intermediate, which then decomposes to the alkene. wikipedia.orgorganic-chemistry.org

As a cyclic sulfone, this compound is an ideal starting point for a Ramberg-Bäcklund type transformation. The process would involve two key steps:

Halogenation: Introduction of a halogen (e.g., chlorine or bromine) at a carbon adjacent to the sulfone group (the α-position).

Base-induced Elimination: Treatment of the resulting α-halosulfone with a strong base to initiate the rearrangement and elimination, yielding an alkene. organic-chemistry.org

The application of this reaction to a cyclic substrate like a halogenated this compound derivative would provide a route to unsaturated six-membered rings, making it a valuable tool for synthesizing cyclic olefins with a defined double bond position. organic-chemistry.orgsioc-journal.cn The reaction is known for its versatility in creating a wide range of substituted alkenes. sioc-journal.cn

Chiral Auxiliary Applications in Enantioselective Synthesis

The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a subsequent reaction, leading to the preferential formation of one enantiomer over the other. After the desired transformation, the auxiliary is removed.

While the direct application of this compound as a chiral auxiliary is not widely documented in scientific literature, the closely related isomeric system, 1,3-dithiane (B146892) 1-oxide (DiTOX) , has been extensively developed as a versatile chiral auxiliary. tandfonline.comcapes.gov.brresearchgate.net The principles governing the use of DiTOX provide valuable context for the potential of related chiral sulfur-containing heterocycles.

The chirality of the 1,3-dithiane 1-oxide scaffold arises from the stereogenic sulfur atom of the sulfoxide. This chiral environment can effectively control the stereochemical outcome of reactions at an adjacent carbon atom. For instance, enantiomerically pure 1,3-dithiane 1-oxides can be prepared through asymmetric oxidation of the parent dithiane. rsc.orgcapes.gov.br These chiral auxiliaries have been successfully employed in the enantioselective synthesis of various organic molecules, including α-methyl carboxylic acids with high enantiomeric excess. capes.gov.br

The general approach involves several steps:

Attachment of the chiral auxiliary to a substrate.

A diastereoselective reaction, such as alkylation or addition, where the stereocenter on the auxiliary directs the formation of a new stereocenter on the substrate. researchgate.net

Removal of the auxiliary to yield the enantiomerically enriched product.

Enolate anions derived from 2-acyl-1,3-dithiane 1-oxides, for example, react with electrophiles with a high degree of diastereoselectivity. researchgate.net This stereocontrol is attributed to the conformationally rigid, chair-like structure of the dithiane ring and the directing influence of the sulfoxide group. Although these examples feature the 1,3-isomer, they highlight the potential of dithiane oxide frameworks in the field of asymmetric synthesis.

Broader Context: Dithianes as Acyl Anion Equivalents and Umpolung Reagents

One of the most significant contributions of dithiane chemistry to organic synthesis is the introduction of the concept of "Umpolung," a German term for polarity inversion. capes.gov.br This strategy reverses the normal reactivity pattern of a functional group. rsc.org

In a typical carbonyl compound (like an aldehyde or ketone), the carbonyl carbon is electrophilic due to the high electronegativity of the adjacent oxygen atom. It therefore reacts with nucleophiles. The concept of Umpolung allows this electrophilic carbon to be temporarily transformed into a nucleophilic carbon, which can then react with electrophiles. rsc.orgfigshare.com

This polarity inversion is classically achieved by converting a carbonyl compound into a 1,3-dithiane . rsc.orgfigshare.com The key steps are:

Formation of the Dithiane: An aldehyde reacts with 1,3-propanedithiol to form a cyclic thioacetal, the 1,3-dithiane. researchgate.net

Deprotonation: The C-H bond at the C2 position of the dithiane ring (the carbon originating from the carbonyl group) is significantly more acidic than a standard alkane C-H bond. Treatment with a strong base, such as n-butyllithium, deprotonates this carbon to form a 2-lithio-1,3-dithiane . capes.gov.brfigshare.com

Nucleophilic Attack: This lithiated species is a potent nucleophile and is considered a "masked" acyl anion. It can react with a wide range of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. researchgate.netfigshare.com This is the core of the Corey-Seebach reaction. researchgate.net

Hydrolysis: The dithiane group can be hydrolyzed back to a carbonyl group using reagents like mercury(II) oxide, revealing a new ketone or aldehyde. researchgate.net

This methodology provides a robust way to synthesize molecules that are otherwise difficult to access, such as α-hydroxy-ketones and 1,2-diketones. researchgate.net The stability and predictable reactivity of dithiane-derived carbanions have made them invaluable tools in retrosynthetic analysis and the construction of complex molecular architectures. While this chemistry was established using 1,3-dithianes, it defines the fundamental principles of reactivity that provide a broader context for all dithiane derivatives, including the potential synthetic utility of this compound.

Data Tables

Table 1: Key Concepts in Dithiane Chemistry

| Concept | Description | Classic Reagent Example | Resulting Species |

| Chiral Auxiliary | A chiral molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | (R)- or (S)-1,3-Dithiane 1-oxide (DiTOX) | Enantiomerically enriched products after removal of the auxiliary. |

| Umpolung (Polarity Inversion) | The reversal of the normal polarity of a functional group, e.g., making an electrophilic carbonyl carbon nucleophilic. | 1,3-Dithiane | Masked acyl anion (e.g., 2-lithio-1,3-dithiane). |

| Acyl Anion Equivalent | A reagent that functions as a synthetic equivalent of a nucleophilic acyl group (R-C=O)⁻. | 2-Lithio-1,3-dithiane | Allows for the formation of C-C bonds at the carbonyl carbon via reaction with electrophiles. |

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-dithiane 1,1-dioxide with high yield and purity?

The most effective method involves oxidation of 1,2-dithiane using hydrogen peroxide (H₂O₂) in acetic acid. For example, adding 9.5M H₂O₂ to 1,2-dithiane in glacial acetic acid at 22–26°C yields 66% of the dioxide after 35 minutes . Potassium metaperiodate in acetone/water also provides a 68% yield, though sodium metaperiodate is less efficient (16%) . Catalysts like tungstic acid improve yields in stepwise oxidations to tetroxides but are unnecessary for initial dioxide synthesis .

Q. How stable is this compound under varying storage conditions?

The compound exhibits exceptional stability: its IR spectrum and melting point (54.5–55°C) remain unchanged after 10 months of storage at room temperature in Pyrex vessels . Unlike smaller homologs (e.g., 1,2-dithiolane), it resists polymerization under light due to lower ring strain and screening effects of glassware .

Q. What analytical methods confirm the structure and purity of this compound?

Key techniques include:

- IR spectroscopy : Peaks at 1325, 1282, and 1125 cm⁻¹ confirm sulfone groups .

- Elemental analysis : Matches calculated values (C: 31.56%, H: 5.29%, S: 42.12%) .

- Melting point : Consistent with literature (54–55°C) .

- Disulfide dioxide test : Positive reaction with thiophenol to release acid .

Advanced Research Questions

Q. What factors explain the variable yields of sulfonic anhydrides and dioxides during ozonolysis of cyclic disulfides?

Ozonolysis of 1,2-dithiane in nitromethane at 25°C produces sulfonic anhydrides (33%) and dioxides (22–30%), but yields fluctuate with solvent and temperature. For example, in acetic acid at 0°C, anhydride yield increases to 56%, while dioxide formation drops to 8% . Mechanistically, ozone reacts via radical or ionic pathways depending on solvent polarity, with competing formation of anhydrides (via S–S cleavage) and dioxides (via selective oxidation) .

Q. How does the reactivity of this compound compare to its homologs in nucleophilic substitution reactions?

this compound undergoes "oxodisulfide cleavage" with thiolate ions (e.g., PhS⁻) to yield sulfinate-containing disulfides (e.g., PhS-SO₂-(CH₂)₄-S⁻), which can be further oxidized to alkyl/aryl sulfones . In contrast, five-membered 1,2-dithiolane 1,1-dioxide reacts faster due to higher ring strain but is less stable . The six-membered ring’s stability enables selective functionalization, making it preferable for multi-step syntheses .

Q. What strategies improve yields during oxidation to 1,2-dithiane 1,1,2,2-tetroxide?

Direct oxidation of 1,2-dithiane to the tetroxide requires H₂O₂ (8 molar equivalents) in dioxane-acetic acid with H₂SO₄, yielding 35% . Stepwise oxidation via the dioxide improves yields to 69% but complicates purification . Tungstic acid marginally enhances yields (27% vs. 35% without), but excess H₂O₂ is critical to avoid sulfonic acid byproducts .

Q. How can computational methods aid in predicting the electrochemical behavior of this compound?

Polarographic reduction studies show that the tetroxide is more readily reduced (-0.8 V vs. SCE) than the dioxide (-1.2 V), correlating with sulfone group electronegativity . Density Functional Theory (DFT) calculations can model redox potentials and nucleophilic attack sites, guiding the design of electrochemical sensors or catalytic systems .

Methodological Considerations

Q. How should researchers handle contradictions in reported oxidation yields?

For example, H₂O₂ in acetic acid yields 66% dioxide , while chlorine or KMnO₄ yields <6% . To resolve discrepancies:

Q. What protocols mitigate decomposition during long-term storage of derivatives?

- Store dioxides in anhydrous solvents (e.g., CHCl₃) under argon at -20°C .

- Avoid prolonged light exposure; use amber glassware even for stable compounds .

- For tetroxides, minimize thermal stress by storing below 0°C .

Comparative Studies

Q. Why does this compound exhibit superior stability compared to its five- and seven-membered homologs?

The six-membered ring minimizes torsional strain and lone-pair repulsion between sulfone groups. In contrast, 1,2-dithiolane 1,1-dioxide (five-membered) polymerizes under light, while 1,2-dithiepane 1,1-dioxide (seven-membered) degrades via ring-opening . Computational studies (e.g., bond angle analysis) support these trends .

Q. How do reaction outcomes differ when using this compound vs. acyclic disulfide dioxides?

Cyclic dioxides resist disproportionation due to constrained geometry, enabling cleaner syntheses of sulfones. For example, oxodisulfide cleavage of this compound with PhS⁻ yields PhSO₂-(CH₂)₄-SPh without side products, whereas acyclic analogs form mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.